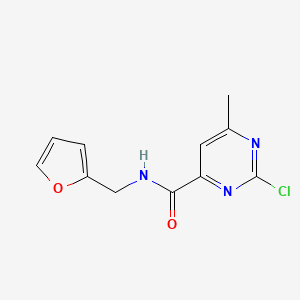

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide

Beschreibung

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide is a pyrimidine derivative characterized by a chloro substituent at position 2, a methyl group at position 6, and a carboxamide moiety linked to a furan-2-ylmethyl group. Pyrimidine derivatives are often explored for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-7-5-9(15-11(12)14-7)10(16)13-6-8-3-2-4-17-8/h2-5H,6H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHULNXEUDHSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxylic acid with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The carboxamide group can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of N-substituted pyrimidine derivatives.

Oxidation: Formation of furanone derivatives.

Reduction: Formation of amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the furan ring play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The carboxamide group enhances the compound’s stability and solubility, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The table below highlights key structural differences and similarities between 2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide and related compounds:

Key Observations :

- Heterocyclic Core : Pyrimidine-based compounds (target and ) may exhibit different electronic properties compared to tetrahydropyrimidines (e.g., thione group in ) or chromene derivatives (), affecting receptor binding.

- Hydroxyl or sulfonamide groups () improve water solubility but may reduce membrane permeability.

Toxicological and Computational Insights

- In Silico Prioritization : Tools like those in assess transformation products (TPs) of pesticides, emphasizing that small structural changes (e.g., hydroxyl vs. methyl groups) significantly alter toxicity. For the target compound, computational modeling could predict TP hazards.

- Metabolic Stability : The furan ring may undergo oxidative metabolism, whereas chloro and methyl groups could slow degradation, as seen in S-metolachlor TPs .

Biologische Aktivität

The compound 2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide belongs to the pyrimidine family, known for their diverse biological activities. The presence of the furan ring and the carboxamide group enhances its interaction with biological targets, making it a subject of interest in drug discovery.

Research indicates that compounds containing pyrimidine moieties can exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial infections.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.

Anticancer Activity

Recent studies have demonstrated that 2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide exhibits significant anticancer activity. In vitro tests showed that the compound has an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent cell proliferation inhibition compared to standard treatments like 5-Fluorouracil (5-FU) which had an IC50 value of 17.02 μM .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Chloro-N-(furan-2-ylmethyl)-6-methylpyrimidine-4-carboxamide | MDA-MB-231 (TNBC) | 0.126 | |

| 5-Fluorouracil (5-FU) | MDA-MB-231 (TNBC) | 17.02 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. While specific MIC values for bacteria were not detailed in the available literature, pyrimidine derivatives are generally recognized for their ability to inhibit bacterial growth effectively .

Case Studies and Research Findings

- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to controls, suggesting a strong potential for preventing cancer spread .

- Pharmacokinetics : The pharmacokinetic profile indicates a clearance rate of 82.7 ± 1.97 mL/h/kg and an oral bioavailability of 31.8% , demonstrating favorable absorption characteristics that are crucial for therapeutic efficacy .

- Safety Profile : Toxicity studies revealed no acute toxicity at concentrations up to 2000 mg/kg in Kunming mice, indicating a promising safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.